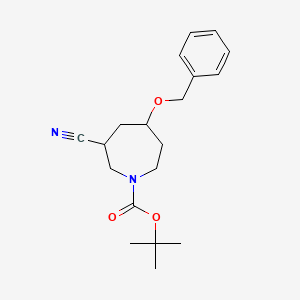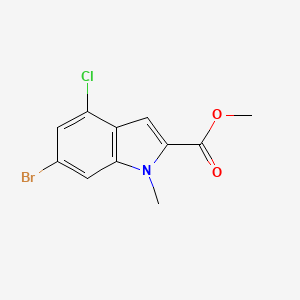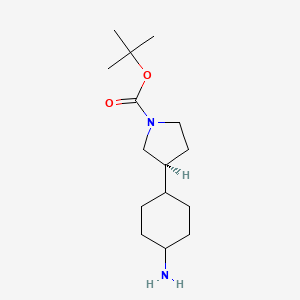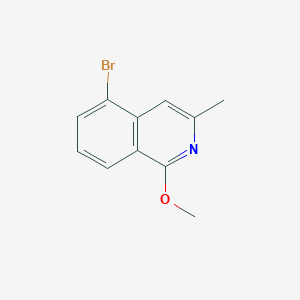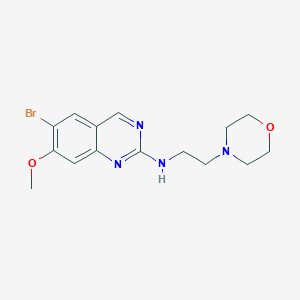
6-bromo-7-methoxy-N-(2-morpholin-4-ylethyl)quinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-7-methoxy-N-(2-morpholin-4-ylethyl)quinazolin-2-amine is a heterocyclic aromatic compound belonging to the class of quinazolinamines. This compound is characterized by the presence of a quinazoline moiety substituted with a bromine atom, a methoxy group, and a morpholin-4-ylethylamine group.
Méthodes De Préparation
The synthesis of 6-bromo-7-methoxy-N-(2-morpholin-4-ylethyl)quinazolin-2-amine typically involves multiple steps, starting with the preparation of the quinazoline core. The synthetic route may include the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives.
Methoxylation: The methoxy group can be introduced at the 7-position through a nucleophilic substitution reaction using methanol and a suitable base.
Morpholin-4-ylethylamine Substitution: The final step involves the substitution of the amino group with morpholin-4-ylethylamine, which can be achieved through nucleophilic substitution reactions
Analyse Des Réactions Chimiques
6-bromo-7-methoxy-N-(2-morpholin-4-ylethyl)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinazoline ring.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Methoxylation and Demethoxylation: The methoxy group can be introduced or removed through nucleophilic substitution reactions using methanol or demethylating agents
Applications De Recherche Scientifique
6-bromo-7-methoxy-N-(2-morpholin-4-ylethyl)quinazolin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the development of new chemical entities.
Biology: It is employed in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 6-bromo-7-methoxy-N-(2-morpholin-4-ylethyl)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival. By targeting these enzymes, the compound can exert anti-cancer and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
6-bromo-7-methoxy-N-(2-morpholin-4-ylethyl)quinazolin-2-amine can be compared with other similar compounds, such as:
6-bromo-7-methoxy-N-(4-morpholinophenyl)quinazolin-2-amine: This compound has a similar structure but differs in the substitution pattern, which may result in different biological activities and properties.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-amine: This compound belongs to the same class of quinazolinamines but has different substituents, leading to variations in its chemical and biological properties.
2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone: This compound contains a similar quinazoline core but has additional functional groups that may influence its reactivity and applications.
Propriétés
Formule moléculaire |
C15H19BrN4O2 |
|---|---|
Poids moléculaire |
367.24 g/mol |
Nom IUPAC |
6-bromo-7-methoxy-N-(2-morpholin-4-ylethyl)quinazolin-2-amine |
InChI |
InChI=1S/C15H19BrN4O2/c1-21-14-9-13-11(8-12(14)16)10-18-15(19-13)17-2-3-20-4-6-22-7-5-20/h8-10H,2-7H2,1H3,(H,17,18,19) |
Clé InChI |
SYCKYHGGIVCRNX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C=NC(=NC2=C1)NCCN3CCOCC3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


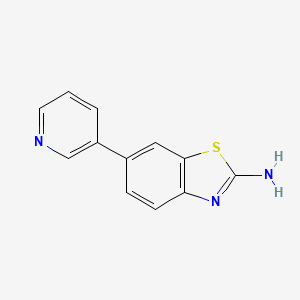
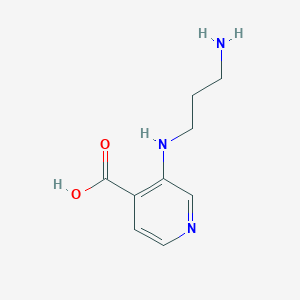
![Sodium 1-((6-((3-((2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy)-3-oxopropyl)carbamoyl)-5,8,16-trioxo-20-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-11,12-dithia-4,7,15-triazaicosanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13886595.png)
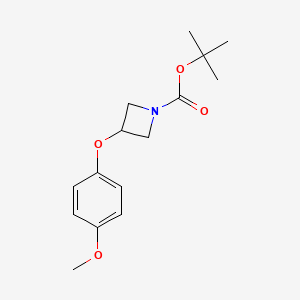
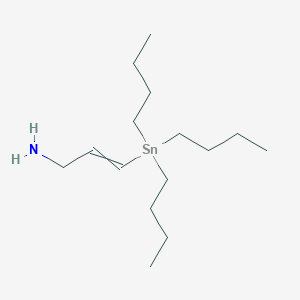


![methyl 2-[(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate](/img/structure/B13886615.png)

